molecular formula C6H15ClO2Si B7884521 3-Chloropropyl(dimethoxymethyl)silane

3-Chloropropyl(dimethoxymethyl)silane

Cat. No.: B7884521
M. Wt: 182.72 g/mol
InChI Key: UMDGFWKUXADMBO-UHFFFAOYSA-N
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Description

3-Chloropropyl(dimethoxymethyl)silane is an organosilicon compound with the molecular formula C6H15ClO2Si. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis and in the production of various silane coupling agents . This compound is known for its reactivity and versatility in chemical processes, making it valuable in multiple industrial applications.

Preparation Methods

3-Chloropropyl(dimethoxymethyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyltrichlorosilane with methanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Chloropropyl(dimethoxymethyl)silane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloropropyl(dimethoxymethyl)silane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloropropyl(dimethoxymethyl)silane involves its ability to form strong chemical bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface treatments and adhesion processes . The molecular targets and pathways involved include the formation of covalent bonds with surface hydroxyl groups, leading to enhanced adhesion and durability of coatings and adhesives.

Comparison with Similar Compounds

3-Chloropropyl(dimethoxymethyl)silane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its chloro group, which provides specific reactivity for substitution reactions and its utility in the synthesis of various silane coupling agents.

Properties

IUPAC Name

3-chloropropyl(dimethoxymethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClO2Si/c1-8-6(9-2)10-5-3-4-7/h6H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDGFWKUXADMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)[SiH2]CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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